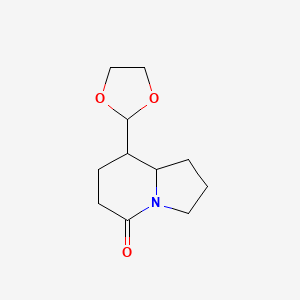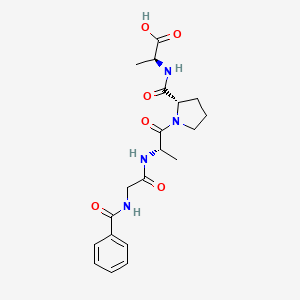![molecular formula C18H13N3O2 B12909282 3-(2-Methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B12909282.png)
3-(2-Methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one is a heterocyclic compound that belongs to the imidazoquinazoline family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of an imidazoquinazoline core with a methoxybenzylidene substituent, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one typically involves the condensation of 2-aminobenzamides with aldehydes under specific reaction conditions. One common method is the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . This method is green, simple, and efficient, providing good to excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, ensuring the availability of starting materials, and implementing purification techniques such as column chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The methoxybenzylidene group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce reduced imidazoquinazoline compounds.
Aplicaciones Científicas De Investigación
3-(2-Methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its dual inhibitory activity on PI3K and HDAC suggests potential therapeutic applications in cancer treatment.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(2-Methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with specific molecular targets. As a dual inhibitor of PI3K and HDAC, the compound can induce multiple epigenetic modifications affecting signaling networks. This dual inhibition can lead to antiproliferative effects on cancer cells by disrupting key pathways involved in cell growth and survival .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydroimidazo[1,2-c]quinazoline derivatives: These compounds also exhibit dual inhibitory activity on PI3K and HDAC.
Imidazo[1,5-a]pyridine derivatives: Known for their luminescent properties and versatility in various applications.
Imidazo[1,2-a]pyrazine derivatives: These compounds are versatile scaffolds in organic synthesis and drug development.
Uniqueness
3-(2-Methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one is unique due to its specific substitution pattern and dual inhibitory activity on PI3K and HDAC. This combination of properties makes it a valuable compound for research in cancer therapy and other biomedical applications.
Propiedades
Fórmula molecular |
C18H13N3O2 |
|---|---|
Peso molecular |
303.3 g/mol |
Nombre IUPAC |
(3E)-3-[(2-methoxyphenyl)methylidene]imidazo[1,2-c]quinazolin-2-one |
InChI |
InChI=1S/C18H13N3O2/c1-23-16-9-5-2-6-12(16)10-15-18(22)20-17-13-7-3-4-8-14(13)19-11-21(15)17/h2-11H,1H3/b15-10+ |
Clave InChI |
UJQWSEZVKUJLMX-XNTDXEJSSA-N |
SMILES isomérico |
COC1=CC=CC=C1/C=C/2\C(=O)N=C3N2C=NC4=CC=CC=C43 |
SMILES canónico |
COC1=CC=CC=C1C=C2C(=O)N=C3N2C=NC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-chloroquinazolin-4(3H)-one](/img/structure/B12909211.png)

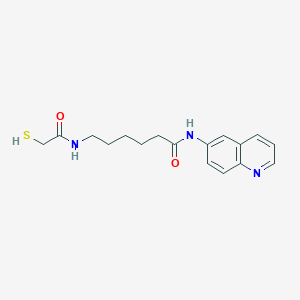
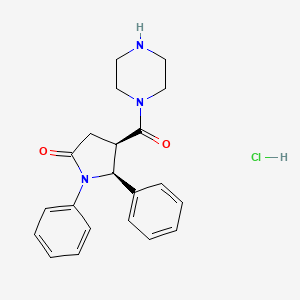
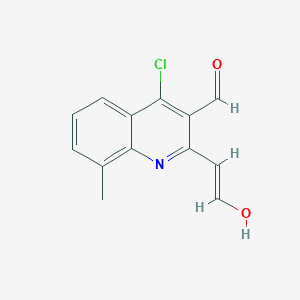

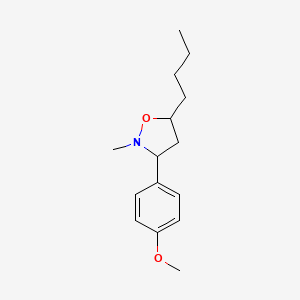
![2,6-Bis{[(2-chlorophenyl)methyl]sulfanyl}pyrimidin-4-amine](/img/structure/B12909267.png)
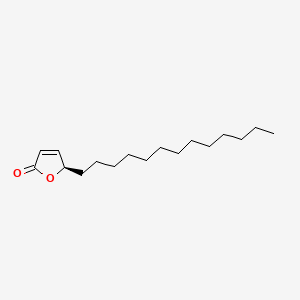
![2,2'-[(3-Chlorophenyl)methylene]bis(5-methylfuran)](/img/structure/B12909269.png)
